molecular formula C21H22ClN3O B4911535 1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride

1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride

Cat. No.: B4911535
M. Wt: 367.9 g/mol
InChI Key: FMONIGQBCYGTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride is a complex organic compound that belongs to the class of imidazole and benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazole and benzimidazole moieties, makes it a promising candidate for various scientific and industrial applications.

Chemical Reactions Analysis

1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

Properties

IUPAC Name

1-(2-phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O.ClH/c1-3-14-23-16-12-8-9-13-17(16)24-20(18(25)4-2)19(22-21(23)24)15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONIGQBCYGTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)CC)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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